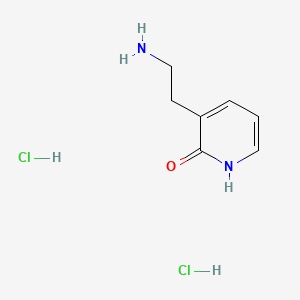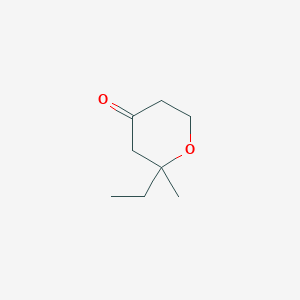
2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methyloxan-4-one can be achieved through several methods. One common approach involves the cyclization of 2-ethyl-2-methyl-1,4-butanediol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-2-methyloxan-4-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of catalysts to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Ethyl-2-methyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-methyloxan-4-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.
Comparaison Avec Des Composés Similaires
2-Ethyl-2-methyloxan-4-one can be compared with other similar compounds, such as:
2-Methyloxan-4-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
2-Ethyl-2-methyloxane: Lacks the ketone group, resulting in different chemical behavior and applications.
Tetrahydropyran: The parent compound without any substituents, used as a solvent and in organic synthesis.
The uniqueness of 2-ethyl-2-methyloxan-4-one lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
13606-58-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-ethyl-2-methyloxan-4-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)6-7(9)4-5-10-8/h3-6H2,1-2H3 |
Clé InChI |
WQZUIVSRYFAMPV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



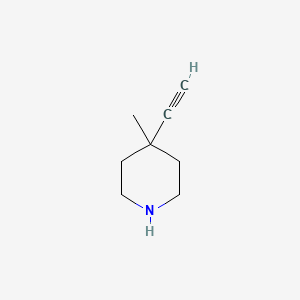
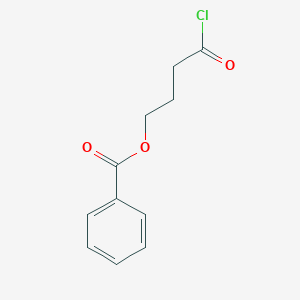
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
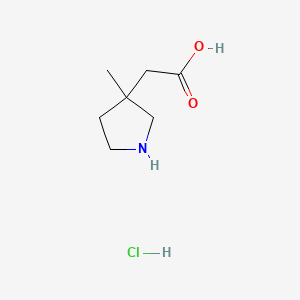
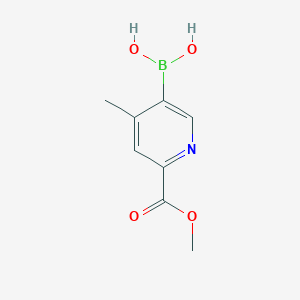
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
